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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinic Acid

Cat. No.: B1305865

An In-depth Technical Guide to 5-(Thiophen-2-yl)nicotinic Acid: Molecular Structure,
Properties, and Synthetic Strategies

Introduction

5-(Thiophen-2-yl)nicotinic acid is a bi-heterocyclic aromatic compound that stands as a
molecule of significant interest for researchers in medicinal chemistry and materials science. Its
structure, which incorporates both a pyridine and a thiophene ring, represents a "privileged
scaffold"—a molecular framework that is recurrent in a multitude of biologically active
compounds.[1] The nicotinic acid (Vitamin B3) moiety is a well-established pharmacophore in
numerous clinically approved drugs, known for its role in treating dyslipidemia and its broader
involvement in various physiological processes.[2][3][4] Similarly, the thiophene ring is a
prevalent feature in a wide array of pharmaceuticals and agrochemicals, valued for its
contribution to diverse biological activities.[2]

The strategic fusion of these two heterocyclic systems, linked via a stable carbon-carbon bond,
creates a versatile platform for drug discovery. The carboxylic acid functional group at the 3-
position of the pyridine ring serves as a crucial synthetic handle, allowing for the facile
generation of a diverse library of derivatives such as esters, amides, and hydrazones.[1] This
guide provides a comprehensive technical overview of the molecular structure,
physicochemical properties, and a robust synthetic protocol for 5-(Thiophen-2-yl)nicotinic
acid, intended to serve as a foundational resource for researchers and drug development
professionals.
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Molecular Identity and Physicochemical Profile

The fundamental identity of a compound is established by its unique structural and chemical
identifiers. These parameters are critical for accurate documentation, database searching, and
regulatory compliance.

Chemical Structure and Formula

5-(Thiophen-2-yl)nicotinic acid consists of a pyridine ring substituted at the 5-position with a
thiophen-2-yl group and at the 3-position with a carboxylic acid moiety.

e Molecular Formula: C10H7NO2S[5][6][7]

IUPAC Name: 5-thiophen-2-ylpyridine-3-carboxylic acid[6][8]

CAS Number: 306934-96-3[5][6][7]

SMILES: C1=CSC(=C1)C2=CC(=CN=C2)C(=0)O[6][8]

InChl Key: DFWKRZGYBOVSKW-UHFFFAOYSA-N[6][8]

Caption: Molecular structure of 5-(Thiophen-2-yl)nicotinic acid.

Physicochemical Properties

The physical and chemical properties of a compound are essential for guiding experimental
design, including reaction setup, purification, formulation, and storage.

Property Value Reference(s)
Molecular Weight 205.23 g/mol [61[81I9]
Appearance Beige solid [10]

Melting Point 261 °C [8][10]

Boiling Point 423.8 °C at 760 mmHg [8]

Density 1.368 g/cm3 [8]

Storage Conditions 2-8°C, protect from light [10]
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Spectroscopic Characterization

While specific experimental spectra for this exact compound are not publicly detailed, its
structure allows for the confident prediction of key spectroscopic features based on well-
established principles and data from analogous structures like nicotinic acid and thiophene
derivatives.[11][12]

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the
aromatic region (typically & 7.0-9.0 ppm) corresponding to the protons on the thiophene and
pyridine rings. A broad singlet, typically downfield (>10 ppm), would correspond to the acidic
proton of the carboxylic acid group.

e 13C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic signal for
the carbonyl carbon of the carboxylic acid in the range of d 165-180 ppm. Multiple signals
would appear in the aromatic region (& 110-160 ppm) for the carbon atoms of the two
heterocyclic rings.

e FT-IR Spectroscopy: The infrared spectrum provides key information about the functional
groups. Expected characteristic absorption bands include a broad O-H stretch from the
carboxylic acid (2500-3300 cm~1), a sharp and strong C=0 stretch (1700-1725 cm~1), C=C
and C=N stretching vibrations from the aromatic rings (1400-1600 cm~1), and C-S stretching
from the thiophene ring.[11]

e Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+)
corresponding to the molecular weight of the compound (m/z = 205.23).

Synthesis and Reactivity

The construction of the C-C bond between the pyridine and thiophene rings is the central
challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a highly
effective and widely used method for this transformation, offering high yields and functional
group tolerance.[13][14]

Proposed Synthetic Workflow

A robust two-step synthetic route involves the palladium-catalyzed Suzuki coupling of an
appropriate 5-halonicotinate ester with thiophene-2-boronic acid, followed by saponification
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(hydrolysis) of the resulting ester to yield the final carboxylic acid product.

Starting Materials:
- Methyl 5-bromonicotinate
- Thiophene- 2 boronic acid

Catalyst: Pd(OAC)2
Ligand: dppf
Base: Na2COs

Suzuki- Mlyaura Coupling
Solvent: Tquene/\Nater

Intermediate:
Methyl 5- (thlophen -2-yl)nicotinate

Reagent: NaOH or LiOH

aponlflcatlon (Hydrolysis)
Solvent: THF/Water

Final Product:

5-(Thiophen-2-yl)nicotinic acid

Click to download full resolution via product page
Caption: Proposed synthesis of 5-(Thiophen-2-yl)nicotinic acid.

Detailed Experimental Protocol

Objective: To synthesize 5-(Thiophen-2-yl)nicotinic acid via a Suzuki-Miyaura cross-coupling
followed by ester hydrolysis.

Part A: Suzuki-Miyaura Cross-Coupling
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e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux
condenser and a magnetic stir bar, combine methyl 5-bromonicotinate (1.0 eq.), thiophene-2-
boronic acid (1.2 eq.), and sodium carbonate (NazCOs) (2.0 eq.).

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
Repeat this cycle three times to ensure an oxygen-free environment.

e Solvent and Catalyst Addition: Add degassed solvents (e.g., Toluene and Water, 4:1 v/v). To
this suspension, add the palladium catalyst, such as Palladium(ll) acetate (Pd(OAc)z, 0.05
eg.), and a suitable phosphine ligand, like 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1
eq.).[14]

o Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by
Thin-Layer Chromatography (TLC) until the starting material (methyl 5-bromonicotinate) is
consumed (typically 12-24 hours).

o Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and
transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

« |solation: Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and
concentrate under reduced pressure to yield the crude intermediate, methyl 5-(thiophen-2-
yDnicotinate. This intermediate can be purified by column chromatography if necessary.

Part B: Saponification (Ester Hydrolysis)

e Reaction Setup: Dissolve the crude ester from Part A in a mixture of tetrahydrofuran (THF)
and water.

e Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq.) and stir the
mixture at room temperature. Monitor the reaction by TLC until the ester is fully converted to
the carboxylate salt.

 Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M
hydrochloric acid (HCI) until the pH is ~4-5. A precipitate of the carboxylic acid should form.

 Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and
then a minimal amount of a cold non-polar solvent (e.g., ether or hexanes) to remove
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impurities. Dry the product under vacuum to yield 5-(Thiophen-2-yl)nicotinic acid.

Applications in Research and Drug Development

The thiophene-pyridine scaffold is a cornerstone in the design of novel therapeutic agents.
Derivatives of this core structure have demonstrated a wide spectrum of pharmacological
activities.

¢ Fungicidal Activity: Research has shown that N-(thiophen-2-yl) nicotinamide derivatives,
synthesized from the corresponding nicotinic acid, exhibit excellent fungicidal activity.[15]
Specifically, certain compounds were highly effective against cucumber downy mildew
(Pseudoperonospora cubensis), with efficacy in field trials surpassing that of some
commercial fungicides.[16][17]

o Anticancer Potential: Thiophene-containing molecules are actively investigated as anticancer
agents.[1] The combination with a pyridine ring, as seen in 5-(thiophen-2-yl)isoxazole
derivatives, has yielded compounds with potent and selective cytotoxicity against human
breast cancer cell lines (MCF-7).[18] This suggests that the 5-(thiophen-2-yl)nicotinic acid
core is a promising starting point for developing novel oncology therapeutics.

e Enzyme Inhibition: The structural motifs present in this molecule are found in various enzyme
inhibitors.[1] Nicotinic acid itself is known to act on the GPR109A receptor to mediate its
lipid-lowering effects and has anti-inflammatory properties.[19][20] Derivatives can be
designed to target specific enzymes by modifying the substituents on either heterocyclic ring,
making it a valuable scaffold for structure-activity relationship (SAR) studies.
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Caption: Logical workflow for drug discovery using the core scaffold.

Safety and Handling
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According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 5-(thiophen-2-yl)nicotinic acid is associated with the following hazards:

e H315: Causes skin irritation[6]

e H319: Causes serious eye irritation[6]

o H335: May cause respiratory irritation[6]

Precautionary Measures: This compound should be handled only by qualified professionals in a
well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of
dust and direct contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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